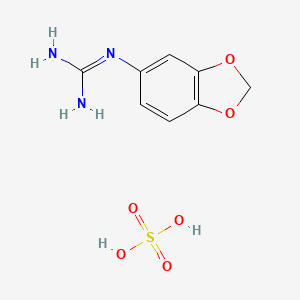

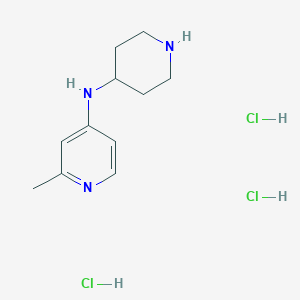

2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

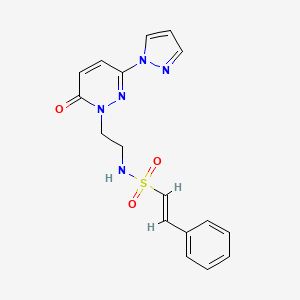

2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide is a chemical compound with the molecular formula C24H21N3O2 . It is not intended for human or veterinary use and is primarily used for research purposes.

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide are not fully detailed in the search results. Typically, properties such as solubility, melting point, boiling point, and spectral data are used to characterize a compound .Scientific Research Applications

Synthesis and Chemical Transformations

Synthetic Routes and Transformations

Research has focused on the synthesis of indolizine derivatives, including methods that involve the transformation of related compounds. For instance, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates highlights a method for preparing indole derivatives, which could potentially be applied to or adapted for synthesizing the compound of interest (Cucek & Verček, 2008). Additionally, a novel one-pot domino reaction has been developed for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, demonstrating innovative approaches to indolizine synthesis that may be relevant (Ziyaadini et al., 2011).

Biological Activities

Antibacterial and Anticancer Potential

Derivatives similar to the specified compound have been investigated for their antibacterial and anticancer activities. For example, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria, indicating the potential biological relevance of benzoyl-containing compounds (Bildirici et al., 2007). Moreover, a study on the synthesis, docking, and biological evaluation of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives revealed significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity, highlighting the therapeutic potential of indolizine derivatives (Mahanthesha et al., 2022).

Novel Synthetic Methods

Innovative Synthetic Approaches

Research into the synthesis of indolizine derivatives has also uncovered new synthetic routes. For instance, the base- and catalyst-free photochemical synthesis of a crystallochromic indolizine dye presents an alternative method that could potentially be adapted for creating compounds similar to 2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide, offering insights into versatile synthetic strategies (Dohmen et al., 2019).

Safety And Hazards

properties

IUPAC Name |

2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-15-11-12-18(16(2)14-15)26-24(29)20-19-10-6-7-13-27(19)22(21(20)25)23(28)17-8-4-3-5-9-17/h3-14H,25H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWBNXQYGGHVDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2987516.png)

![4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2987522.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2987523.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987524.png)

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2987531.png)